molecular formula C10H11N3 B563570 8-Amino-7-(methylamino)quinoline CAS No. 1076198-84-9

8-Amino-7-(methylamino)quinoline

Cat. No. B563570
CAS RN: 1076198-84-9
M. Wt: 173.219
InChI Key: MLYXWCHYCCMJRC-UHFFFAOYSA-N
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Description

8-Amino-7-(methylamino)quinoline is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 . It is a derivative of quinoline, which is a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs .


Synthesis Analysis

The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring has often been achieved using classic methods for quinoline ring assembly from suitable aniline type precursors . One such method is based on the Skraup reaction and its modification known as the Doebner–Miller synthesis .


Molecular Structure Analysis

The molecular structure of 8-Amino-7-(methylamino)quinoline involves interactions between their amino groups and the heteroatom of the ring . Particular attention is devoted to the recently obtained 4,5-bis(dimethylamino)-quinolines, which are protonated depending on the substituents primarily at the quinoline ring nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of 8-Amino-7-(methylamino)quinoline involve the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .


Physical And Chemical Properties Analysis

8-Amino-7-(methylamino)quinoline is a pale yellow solid . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Quinoline, which includes 8-Amino-7-(methylamino)quinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

Antimalarial Drugs

Quinoline and its derivatives are available as drugs, with the outstanding ones being antimalarial such as chloroquine, quinine, and primaquine .

Antibacterial Drugs

Fluoroquinolones such as ciprofloxacin are another application of quinoline derivatives in the field of antibacterial drugs .

Anticancer Drugs

Quinoline derivatives are also used in anticancer drugs such as topotecan and camptothecin .

Local Anesthetic

Dibucaine, a local anesthetic, is another application of quinoline derivatives .

Anti-tubercular Drugs

Bedaquiline, an anti-tubercular drug, is another notable application of quinoline derivatives .

Neurodegenerative Diseases

A new series of 8-quinoline-N-substituted derivatives have been designed and synthesized by linking the 8-aminoquinoline scaffold, as a chelating scaffold, with natural-based antioxidant compounds including ferulic (FA), caffeic (CA), and lipoic (LA) acids . These compounds were shown to chelate copper, a metal involved in ROS-induced degeneration, and scavenger oxygen radicals in DPPH assay . The obtained results may represent a starting point for the application of the proposed class of compounds in retinal neurodegenerative diseases such as retinitis pigmentosa (RP) .

Functionalization of Carboxamide Scaffolds

8-Aminoquinolines have been applied in the selective functionalization of carboxamide scaffolds .

Safety and Hazards

8-Amino-7-(methylamino)quinoline is classified as having acute toxicity, both oral and dermal, and may cause skin sensitization . It is also hazardous to the aquatic environment . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

7-N-methylquinoline-7,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-12-8-5-4-7-3-2-6-13-10(7)9(8)11/h2-6,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYXWCHYCCMJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=CC=N2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652435
Record name N~7~-Methylquinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076198-84-9
Record name N7-Methyl-7,8-quinolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~7~-Methylquinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-methyl-8-nitroquinolin-7-amine (1.6 g, 7.9 mmol) in MeOH (25 mL) was added hydrazine hydrate (2.25 g, 455 mmol) and Raney Ni (8 drops). The mixture was stirred at room temperature for 20 minutes. The catalyst was removed by filtration and the filtrate was concentrated to give N7-methylquinoline-7,8-diamine as a yellow solid (1.2 g, yield 80%). ESI MS: m/z 174 [M+H]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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